Cas no 190137-08-7 (1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)-)
1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)-
- (1S,3R)-dimethyl cyclopentane-1,3-dicarboxylate
- Dimethyl norcamphorate
- 190137-08-7
- PB42363
- Dimethyl cyclopentane-1 pound not3-dicarboxylate
- AB86403
- CS-D0066
- 2435-36-1
- DB-370050
- dimethyl cyclopentane-1,3-dicarboxylate
- DTXSID20947201
- SCHEMBL2824374
- 1,3-Bis(methoxycarbonyl)cyclopentane
- Norcamphoric acid, dimethyl ester
- DIMETHYLCYCLOPENTANE-1,3-DICARBOXYLATE
- DB-011505
- MFCD01735429
- GS-3848
- Dimethyl 1,3-cyclopentanedicarboxylate #
- 1,3-dimethyl cyclopentane-1,3-dicarboxylate
- EN300-139443
- Cyclopentane-1,3-dicarboxylic acid dimethyl ester
- 1,3-dimethyl cyclopentane-1,3-dicarboxylate, cis
- Dimethyl 1,3-cyclopentanedicarboxylate
- 1,3-Cyclopentanedicarboxylic acid, dimethyl ester
- AKOS015851644
- SY026168
-
- MDL: MFCD00275730
- Inchi: 1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3
- InChI Key: SQFQEQDRLAZVJQ-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCC(C(=O)OC)C1)=O
Computed Properties
- Exact Mass: 186.08920892g/mol
- Monoisotopic Mass: 186.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52.6Ų
1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 188361-500mg |
(1S,3R)-Dimethyl cyclopentane-1,3-dicarboxylate |
190137-08-7 | 500mg |
$750.00 | 2023-09-11 | ||
| Matrix Scientific | 188361-1g |
(1S,3R)-Dimethyl cyclopentane-1,3-dicarboxylate |
190137-08-7 | 1g |
$1200.00 | 2023-09-11 | ||
| Enamine | EN300-250110-0.1g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 0.1g |
$62.0 | 2023-03-01 | |
| Enamine | EN300-250110-0.25g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 0.25g |
$88.0 | 2023-03-01 | |
| Enamine | EN300-250110-0.5g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 0.5g |
$164.0 | 2023-03-01 | |
| Enamine | EN300-250110-1.0g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-250110-2.5g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 2.5g |
$474.0 | 2023-03-01 | |
| Enamine | EN300-250110-5.0g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 5.0g |
$701.0 | 2023-03-01 | |
| Enamine | EN300-250110-10.0g |
1,3-dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 10.0g |
$1040.0 | 2023-03-01 | |
| Advanced ChemBlocks | P43347-100MG |
(1S,3R)-dimethyl cyclopentane-1,3-dicarboxylate |
190137-08-7 | 95% | 100MG |
$220 | 2023-09-15 |
1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- Suppliers
1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)-
Recent Advances in the Study of 1,3-Cyclopentanedicarboxylic Acid, Dimethyl Ester, (1R-cis)- (CAS: 190137-08-7)
The compound 1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- (CAS: 190137-08-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. Recent studies have focused on its synthesis, biological activity, and utility as a chiral building block for more complex molecules. This research brief aims to summarize the latest findings and highlight the compound's relevance in contemporary pharmaceutical science.
One of the key areas of investigation has been the stereoselective synthesis of (1R-cis)-1,3-cyclopentanedicarboxylic acid derivatives. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enzymatic resolution method to obtain high enantiomeric purity of the dimethyl ester form. The researchers utilized lipase-catalyzed transesterification, achieving an enantiomeric excess (ee) of over 98%, which is crucial for pharmaceutical applications where chirality often determines biological activity.
In terms of biological activity, preliminary in vitro studies have shown that certain derivatives of 1,3-cyclopentanedicarboxylic acid exhibit promising inhibitory effects against specific enzymes involved in inflammatory pathways. A recent patent application (WO2023056789) discloses novel anti-inflammatory compounds incorporating this scaffold, with demonstrated IC50 values in the low micromolar range against COX-2. These findings suggest potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.
The compound's utility as a chiral synthon has been further explored in the synthesis of prostaglandin analogs. Researchers at Kyoto University reported in Chemical Communications (2024) a concise route to carbacyclin derivatives using (1R-cis)-1,3-cyclopentanedicarboxylic acid dimethyl ester as a key intermediate. The rigid cyclopentane core provides optimal spatial orientation for biological activity while maintaining metabolic stability, addressing a common challenge in prostaglandin-based therapeutics.
From a drug delivery perspective, recent work has investigated the compound's potential in prodrug design. The ester functionalities offer sites for conjugation with active pharmaceutical ingredients, while the cyclopentane ring may enhance membrane permeability. A 2024 study in the European Journal of Pharmaceutical Sciences demonstrated improved oral bioavailability of a peptide drug when conjugated to this scaffold, suggesting its value in overcoming the bioavailability challenges of biologics.
Looking forward, computational studies are providing new insights into structure-activity relationships. Molecular docking simulations published in Bioorganic & Medicinal Chemistry (2024) predict favorable interactions between derivatives of 190137-08-7 and several G-protein coupled receptors, opening avenues for targeted drug discovery. These in silico findings are currently being validated through experimental studies at multiple research institutions.
In conclusion, 1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)- continues to emerge as a versatile scaffold in pharmaceutical research. Its applications span from serving as a chiral building block to forming the core of potential therapeutic agents. The compound's unique stereochemistry and functional group array make it particularly valuable in the design of enzyme inhibitors and receptor modulators. As research progresses, we anticipate seeing more clinical candidates derived from this interesting scaffold entering preclinical development.
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